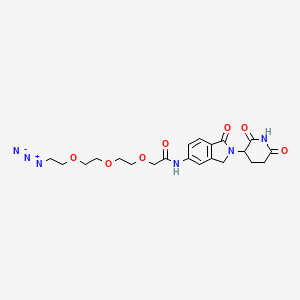
Lenalidomide-5'-acetamido-O-PEG2-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-acetamido-O-PEG2-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective for various applications in scientific research and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-PEG2-C2-azide involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by reacting it with an acetamido group.
PEGylation: The activated lenalidomide is then conjugated with a PEG2 linker. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Azide Introduction: Finally, the PEGylated lenalidomide is reacted with an azide-containing reagent to introduce the azide functional group. This step may involve the use of sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and PEGylated using automated reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Lenalidomide-5’-acetamido-O-PEG2-C2-azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, triphenylphosphine, and water are commonly used in substitution reactions.
Click Chemistry: Copper(I) bromide, sodium ascorbate, and alkyne-containing compounds are used in click chemistry reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Amines are the major products formed from azide substitution reactions.
Click Chemistry: Triazoles are the primary products formed from click chemistry reactions.
科学的研究の応用
Lenalidomide-5’-acetamido-O-PEG2-C2-azide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of drug conjugates and targeted therapies.
Biology: The compound is employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine: Lenalidomide-5’-acetamido-O-PEG2-C2-azide is investigated for its potential in targeted drug delivery systems, where the PEGylation enhances solubility and reduces immunogenicity.
Industry: The compound is used in the development of advanced materials and nanotechnology applications, where its unique chemical properties are leveraged.
作用機序
The mechanism of action of Lenalidomide-5’-acetamido-O-PEG2-C2-azide involves several pathways:
Immunomodulation: Similar to lenalidomide, the compound modulates the immune system by enhancing the activity of T cells and natural killer (NK) cells.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Protein Degradation: The azide group allows for the conjugation of the compound to other molecules, facilitating targeted protein degradation through the ubiquitin-proteasome pathway.
類似化合物との比較
Lenalidomide-5’-acetamido-O-PEG2-C2-azide can be compared with other similar compounds:
Lenalidomide: The parent compound, lenalidomide, lacks the PEGylation and azide functional group, making it less soluble and bioavailable.
Pomalidomide: Another immunomodulatory drug with similar properties but different chemical structure and potency.
Thalidomide: The precursor to lenalidomide, thalidomide has a different mechanism of action and a higher risk of side effects.
Conclusion
Lenalidomide-5’-acetamido-O-PEG2-C2-azide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure, enhanced solubility, and bioavailability make it a valuable tool for developing advanced therapies and materials.
特性
分子式 |
C21H26N6O7 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C21H26N6O7/c22-26-23-5-6-32-7-8-33-9-10-34-13-19(29)24-15-1-2-16-14(11-15)12-27(21(16)31)17-3-4-18(28)25-20(17)30/h1-2,11,17H,3-10,12-13H2,(H,24,29)(H,25,28,30) |
InChIキー |
ZGNMVQCFBQONMS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


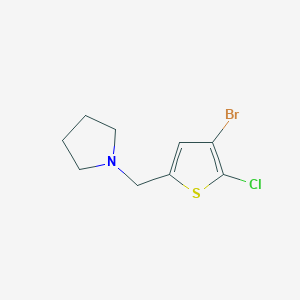


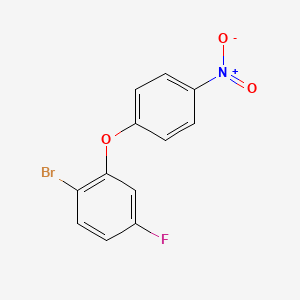

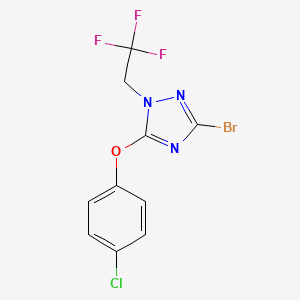
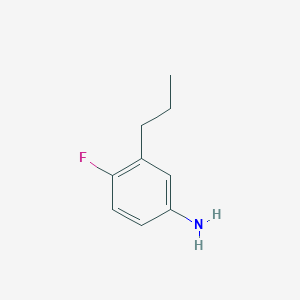
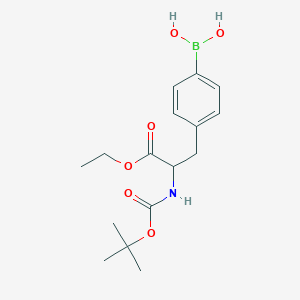


![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
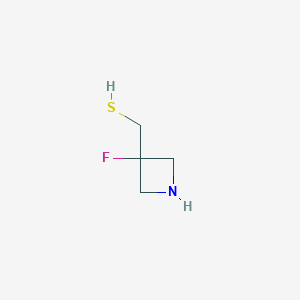
![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
